molecular formula C17H18N2O4 B3897261 N-(3-hydroxypropyl)-N'-(4-phenoxyphenyl)ethanediamide

N-(3-hydroxypropyl)-N'-(4-phenoxyphenyl)ethanediamide

Cat. No. B3897261
M. Wt: 314.34 g/mol
InChI Key: XMAIRFJBHOZRKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-hydroxypropyl)-N'-(4-phenoxyphenyl)ethanediamide, commonly known as HPPE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. HPPE is a diamide derivative of the phenoxyphenyl class and is synthesized through a multistep process.

Mechanism of Action

The mechanism of action of HPPE is not fully understood. However, studies have shown that HPPE can inhibit the activity of various enzymes such as topoisomerase II and cyclooxygenase-2. HPPE has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
HPPE has been shown to have various biochemical and physiological effects. In vitro studies have shown that HPPE can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. HPPE has also been shown to inhibit the activity of various enzymes such as topoisomerase II and cyclooxygenase-2. In vivo studies have shown that HPPE can reduce the growth of tumors in mice. HPPE has also been shown to have anti-inflammatory effects in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using HPPE in lab experiments include its potential as an anticancer agent, anti-inflammatory agent, and herbicide. HPPE has also been shown to improve the thermal stability and mechanical properties of polymers. The limitations of using HPPE in lab experiments include its high cost and limited availability.

Future Directions

For research on HPPE include further studies on its potential as an anticancer agent, anti-inflammatory agent, and herbicide. Studies should also be conducted to understand the mechanism of action of HPPE in more detail. Further research should also be conducted to explore the potential of HPPE as a polymer additive.

Scientific Research Applications

HPPE has potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. In the pharmaceutical industry, HPPE has been studied for its potential as an anticancer agent. Studies have shown that HPPE can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. HPPE has also been studied for its potential as an anti-inflammatory agent. In the field of agrochemicals, HPPE has been studied for its potential as a herbicide. HPPE has been shown to inhibit the growth of various weed species. In materials science, HPPE has been studied for its potential as a polymer additive. HPPE has been shown to improve the thermal stability and mechanical properties of polymers.

properties

IUPAC Name

N-(3-hydroxypropyl)-N'-(4-phenoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c20-12-4-11-18-16(21)17(22)19-13-7-9-15(10-8-13)23-14-5-2-1-3-6-14/h1-3,5-10,20H,4,11-12H2,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMAIRFJBHOZRKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C(=O)NCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-hydroxypropyl)-N'-(4-phenoxyphenyl)ethanediamide
Reactant of Route 2
Reactant of Route 2
N-(3-hydroxypropyl)-N'-(4-phenoxyphenyl)ethanediamide
Reactant of Route 3
Reactant of Route 3
N-(3-hydroxypropyl)-N'-(4-phenoxyphenyl)ethanediamide
Reactant of Route 4
Reactant of Route 4
N-(3-hydroxypropyl)-N'-(4-phenoxyphenyl)ethanediamide
Reactant of Route 5
Reactant of Route 5
N-(3-hydroxypropyl)-N'-(4-phenoxyphenyl)ethanediamide
Reactant of Route 6
Reactant of Route 6
N-(3-hydroxypropyl)-N'-(4-phenoxyphenyl)ethanediamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.